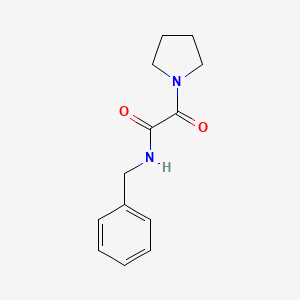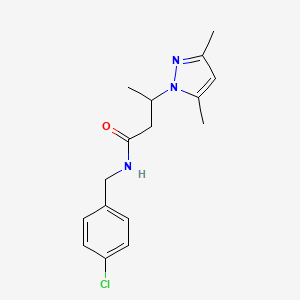![molecular formula C16H16FN5O B7451853 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and has been shown to have a variety of interesting properties that make it an attractive target for further investigation.
作用機序
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine is not fully understood, but it is thought to act by binding to specific receptors in the brain. This binding can lead to changes in the activity of these receptors, which can in turn affect a variety of physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine are complex and varied. This compound has been shown to affect a variety of processes in the brain and body, including neurotransmitter release, gene expression, and cell signaling. These effects can have a wide range of implications for both basic research and potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine in lab experiments is its unique structure and properties. This compound has been shown to have a variety of interesting effects that make it a useful tool for studying specific biological processes. However, there are also limitations to using this compound, including potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine. Some possible areas of focus include:
1. Further investigation into the mechanism of action of this compound, including the specific receptors and signaling pathways involved.
2. Studies exploring the potential therapeutic applications of this compound, including its use in the treatment of neurological disorders and cancer.
3. Development of new synthesis methods and modifications to the structure of this compound to improve its properties and potential applications.
4. Exploration of the potential toxic effects of this compound and the development of safe handling and storage protocols.
Overall, the unique properties of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine make it a promising target for further scientific research. By exploring its mechanism of action, physiological effects, and potential applications, researchers may be able to uncover new insights into the functioning of the brain and body, and develop new treatments for a variety of diseases and disorders.
合成法
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine can be achieved through a variety of methods. One commonly used method involves the reaction of 2-fluorobenzaldehyde with piperazine in the presence of a base, followed by the addition of 3-methylisoxazole and a cyclization step. Other methods involve the use of different starting materials or reaction conditions, but all ultimately result in the formation of the desired compound.
科学的研究の応用
The unique structure of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine has made it an attractive target for scientific research. This compound has been studied for its potential use in a variety of applications, including as a tool for studying the function of specific receptors in the brain, as a potential treatment for various neurological disorders, and as a potential therapeutic agent for cancer.
特性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c1-11-14-15(18-10-19-16(14)23-20-11)22-8-6-21(7-9-22)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOZQYQVUBTYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)




![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)

![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
